molecular formula C16H15NO2 B8553955 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol

Cat. No.: B8553955
M. Wt: 253.29 g/mol
InChI Key: DUVBDUMKIQXEKU-UHFFFAOYSA-N
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Description

3-Phenyl-7-propyl-1,2-benzisoxazol-6-ol is a benzisoxazole derivative characterized by a hydroxyl group at position 6, a phenyl substituent at position 3, and a propyl chain at position 7. The benzisoxazole core (a fused benzene and isoxazole ring) confers structural rigidity, while the substituents influence its physicochemical and biological properties.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-phenyl-7-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C16H15NO2/c1-2-6-12-14(18)10-9-13-15(17-19-16(12)13)11-7-4-3-5-8-11/h3-5,7-10,18H,2,6H2,1H3

InChI Key

DUVBDUMKIQXEKU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1ON=C2C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoxazole derivatives.

Scientific Research Applications

3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-7-propyl-1,2-Benzisoxazol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and commercial attributes of 3-phenyl-7-propyl-1,2-benzisoxazol-6-ol and related benzisoxazoles:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Price (1g) Key Properties/Applications
This compound Not provided 3-Ph, 7-Pr, 6-OH C₁₆H₁₅NO₂ 261.30 N/A High lipophilicity; potential CNS activity
7-Propyl-3-(trifluoromethyl)-1,2-benzisoxazol-6-ol 194608-88-3 3-CF₃, 7-Pr, 6-OH C₁₁H₁₀F₃NO₂ 245.07 N/A Electron-withdrawing CF₃ enhances metabolic stability
3-Methyl-1,2-benzisoxazol-6-ol 66033-92-9 3-Me, 6-OH C₈H₇NO₂ 149.15 $1,352 Simpler structure; used in antimicrobial studies
5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride 84163-16-6 3-piperidinyl, 5-F, HCl salt C₁₂H₁₂FN₂O·HCl 266.70 $131 Polar substituents enhance solubility; neuropharmacological applications

Structural and Functional Differences

  • Position 3 Substituents: Phenyl (C₆H₅): Increases lipophilicity (logP ~3.5 estimated) and steric bulk, favoring interactions with hydrophobic protein pockets. Methyl (CH₃): Minimal steric hindrance and lower lipophilicity (logP ~1.8), enabling easier diffusion across membranes .
  • Position 6 Hydroxyl Group :

    • The -OH group enables hydrogen bonding with biological targets (e.g., enzymes or receptors) and may confer pH-dependent solubility.

Commercial and Research Relevance

  • Pricing : 3-Methyl-1,2-benzisoxazol-6-ol is priced at $1,352 per gram, reflecting its niche applications in antimicrobial research . By contrast, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is more affordable ($131/g), likely due to scalable synthesis routes .
  • Therapeutic Potential: Piperidine- and fluorine-substituted benzisoxazoles are explored for neuropharmacology (e.g., dopamine receptor modulation), while propyl-substituted derivatives may target lipid-associated pathways .

Research Findings and Limitations

  • Metabolic Stability : The trifluoromethyl analog (194608-88-3) exhibits prolonged metabolic stability in preclinical models, attributed to CF₃’s resistance to cytochrome P450 oxidation .
  • Antimicrobial Activity : 3-Methyl-1,2-benzisoxazol-6-ol shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting that bulkier substituents (e.g., phenyl or propyl) might alter efficacy .
  • Synthetic Challenges: Propyl and phenyl substituents complicate regioselective synthesis, requiring advanced coupling reagents or catalysts, as noted in patents for related compounds .

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